molecular formula C14H16N2O B8277574 4-Cyclohexyl-1-phthalazinone

4-Cyclohexyl-1-phthalazinone

Cat. No. B8277574
M. Wt: 228.29 g/mol
InChI Key: ZUILAXWRCONLKA-UHFFFAOYSA-N
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Patent
US05462941

Procedure details

12.0 g of o-(cyclohexanoyl) benzoic acid and 3.1 g of hydrazine hydrate were dissolved in 60 ml of ethanol, and the solution was refluxed for 4 hours. Ethanol was distilled off and the remaining solution was crystallized by adding ether, thereby obtaining 7.5 g of 4-cyclohexyl-1-phthalazinone.
Name
o-(cyclohexanoyl) benzoic acid
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=2[C:11](O)=[O:12])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.[NH2:19][NH2:20]>C(O)C>[CH:1]1([C:7]2[C:9]3[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:11](=[O:12])[NH:20][N:19]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
o-(cyclohexanoyl) benzoic acid
Quantity
12 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
3.1 g
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
Ethanol was distilled off
CUSTOM
Type
CUSTOM
Details
the remaining solution was crystallized
ADDITION
Type
ADDITION
Details
by adding ether

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.